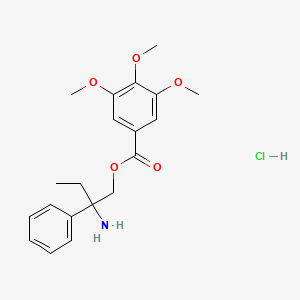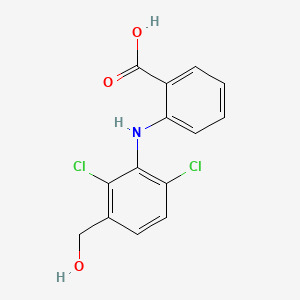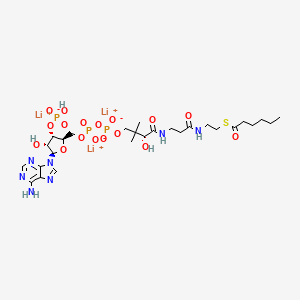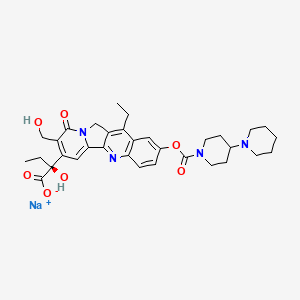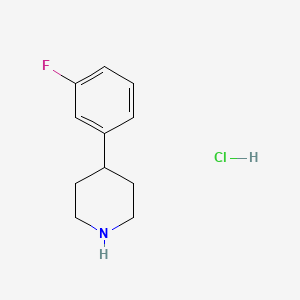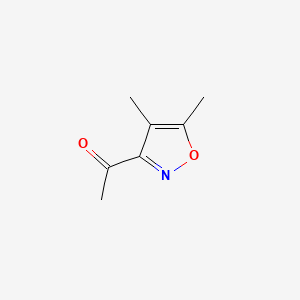![molecular formula C14H14O3 B564641 (R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane CAS No. 1217724-80-5](/img/structure/B564641.png)
(R)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane is a chiral epoxide compound that features a naphthalene ring substituted with a methoxy group and an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane typically involves the reaction of ®-glycidol with 4-methoxy-1-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired epoxide compound.
Industrial Production Methods
Industrial production of ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and automated systems are often employed to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic chemistry, ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving epoxides. It can serve as a substrate or inhibitor in enzymatic studies.
Medicine
In medicinal chemistry, ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique structural features allow for the development of novel products with specific properties.
作用機序
The mechanism of action of ®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Methoxy-1-naphthalenol: A precursor in the synthesis of the compound.
Naphthalene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
®-2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane is unique due to its chiral epoxide ring and methoxy-substituted naphthalene structure
特性
IUPAC Name |
(2R)-2-[(4-methoxynaphthalen-1-yl)oxymethyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-15-13-6-7-14(17-9-10-8-16-10)12-5-3-2-4-11(12)13/h2-7,10H,8-9H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLUBEJQNBBJCK-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C2=CC=CC=C21)OC[C@H]3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676018 |
Source


|
| Record name | (2R)-2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217724-80-5 |
Source


|
| Record name | (2R)-2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
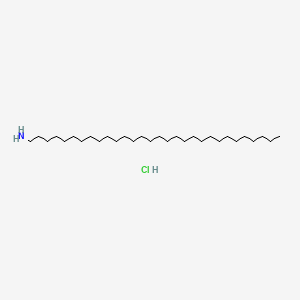
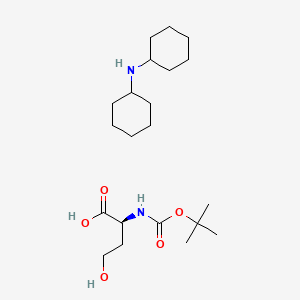
![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)

